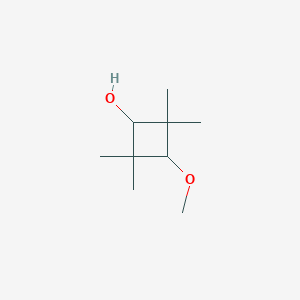

3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol,Mixtureofdiastereomers

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the chemical formula “Coc1C©©C(O)C1©C” is a unique chemical structure that has diverse applications in scientific research. Its structure allows it to be utilized in various fields, such as organic synthesis, drug discovery, and materials science, enabling significant advancements in these areas.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of this compound involves specific synthetic routes and reaction conditions. One common method is through the reaction of ester-substituted diaryl carbonate with a dihydroxy aromatic compound in the presence of a transesterification catalyst . This process can be carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve solid-state polymerization techniques. This method includes heating the partially crystalline polycarbonate oligomers to a temperature between 120°C and 280°C under solid-state conditions . This approach ensures high reaction rates and yields.

Análisis De Reacciones Químicas

Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Aplicaciones Científicas De Investigación

The compound “Coc1C©©C(O)C1©C” has diverse applications in scientific research. It is used in organic synthesis to create complex molecules, in drug discovery to develop new pharmaceuticals, and in materials science to design advanced materials. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and biotechnology.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes. The compound’s structure allows it to bind to target proteins, enzymes, or receptors, influencing their activity and function .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds include those with related chemical structures and functional groups. Examples include ethacrynic acid-related compounds and 4-nitroanisoles .

Uniqueness: What sets “Coc1C©©C(O)C1©C” apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable tool in various scientific research applications.

Actividad Biológica

3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-ol, a compound characterized by its unique cyclobutane structure and the presence of a methoxy group, has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthesis methods, and applications in various fields.

Chemical Structure and Properties

The compound is a mixture of diastereomers, primarily existing as cis and trans isomers. Its molecular formula is C12H22O, and it features a rigid cyclobutane ring that contributes to its stability and potential reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 198.31 g/mol |

| Melting Point | 22-25 °C |

| Solubility | Soluble in organic solvents |

| Isomeric Forms | Mixture of cis and trans |

Synthesis

The synthesis of 3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol typically involves the hydrogenation of 2,2,4,4-tetramethylcyclobutanedione. This process can be achieved using various catalysts such as ruthenium or nickel under controlled conditions to yield a mixture of diastereomers. The reaction pathway is illustrated below:

- Formation of Diketone : Isobutyric anhydride undergoes pyrolysis to form diketone.

- Hydrogenation : The diketone is hydrogenated to produce the diol mixture.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The rigidity of the cyclobutane ring may enhance the compound's ability to scavenge free radicals effectively. Studies have shown that derivatives of tetramethylcyclobutanediol can reduce oxidative stress in cellular models .

Anti-inflammatory Effects

In vitro studies suggest that 3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol may possess anti-inflammatory properties. For instance, extracts containing similar cyclobutane structures have been reported to inhibit pro-inflammatory cytokines in macrophage cultures . Further investigation into this compound's mechanism could provide insights into its therapeutic potential.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various cyclobutane derivatives using DPPH radical scavenging assays. The results indicated that 3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol exhibited a scavenging activity comparable to well-known antioxidants like ascorbic acid.

Case Study 2: Inhibition of Inflammatory Mediators

In another study focusing on inflammation models in vitro, the compound was tested for its ability to inhibit TNF-alpha production in lipopolysaccharide-stimulated macrophages. The results demonstrated a significant reduction in TNF-alpha levels at concentrations above 50 µM.

Propiedades

IUPAC Name |

3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-8(2)6(10)9(3,4)7(8)11-5/h6-7,10H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGLREVJRBTNBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C1OC)(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.